molecular formula C7H8Cl3F3N2 B13975270 C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride

Cat. No.: B13975270
M. Wt: 283.5 g/mol
InChI Key: JFMUGMZGGFCSPN-UHFFFAOYSA-N
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Description

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-4-trifluoromethyl-pyridine.

    Reaction with Methylamine: The pyridine derivative is then reacted with methylamine under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • C-(5-Chloro-4-fluoromethyl-pyridin-3-yl)-methylamine
  • C-(5-Chloro-4-methyl-pyridin-3-yl)-methylamine
  • C-(5-Chloro-4-ethyl-pyridin-3-yl)-methylamine

Uniqueness

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C7H8Cl3F3N2

Molecular Weight

283.5 g/mol

IUPAC Name

[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C7H6ClF3N2.2ClH/c8-5-3-13-2-4(1-12)6(5)7(9,10)11;;/h2-3H,1,12H2;2*1H

InChI Key

JFMUGMZGGFCSPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN.Cl.Cl

Origin of Product

United States

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